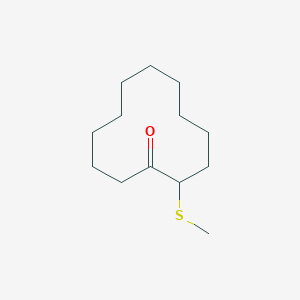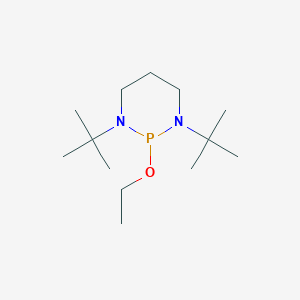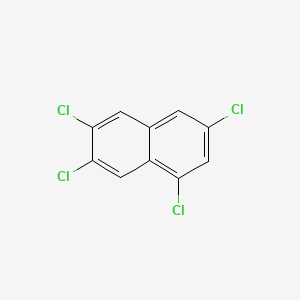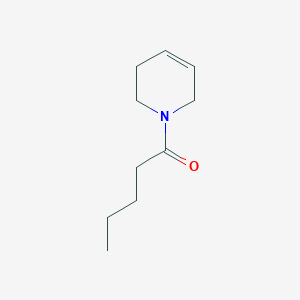
2-(Methylsulfanyl)cyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)cyclododecan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-membered ring with a methylsulfanyl group attached to one of the carbon atoms. It is a white, waxy solid at room temperature and is soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane.
Industrial Production Methods
Industrial production of cyclododecanone, a precursor to this compound, involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclododecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclododecanone ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanones depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, including lubricants and surfactants
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclododecan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s cyclic structure allows it to fit into specific binding sites, affecting the function of biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A cyclic hydrocarbon with a twelve-membered ring, used as a temporary binder in conservation and art restoration.
Cyclododecanone: A ketone derivative of cyclododecane, used as an intermediate in the synthesis of polymers and other chemicals.
Uniqueness
2-(Methylsulfanyl)cyclododecan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological molecules and provides opportunities for diverse chemical transformations that are not possible with its simpler counterparts .
Properties
CAS No. |
52190-38-2 |
|---|---|
Molecular Formula |
C13H24OS |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
2-methylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C13H24OS/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
InChI Key |
MHLIPKJQDHTIQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)


![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)

